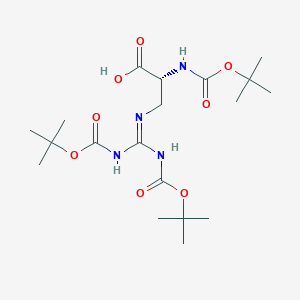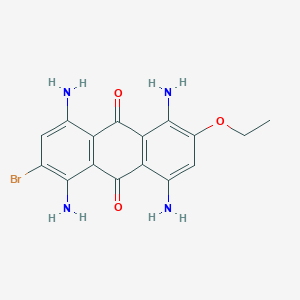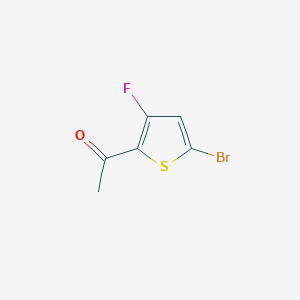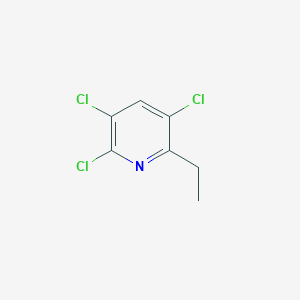
2,3,5-Trichloro-6-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-ethylpyridine is a white to pale yellow solid with a distinct odor. At room temperature, it is nearly insoluble in water but dissolves readily in organic solvents such as ether and chloroform. This compound is stable, although partial decomposition may occur under strong acidic or alkaline conditions .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to 2,3,5-trichloro-6-ethylpyridine. One common method involves chlorination of 6-ethylpyridine using chlorine gas or other chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired trichlorinated product.
Industrial Production:: While specific industrial production methods are proprietary, manufacturers likely employ efficient and scalable processes to synthesize this compound for various applications.
Analyse Des Réactions Chimiques
2,3,5-Trichloro-6-ethylpyridine participates in various chemical reactions:
Nucleophilic Displacement Reaction: In an ionic liquid, it undergoes nucleophilic displacement to form the corresponding 2-aryloxylpropionate.
Common reagents include chlorinating agents, palladium catalysts, and arylboronic acids.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-ethylpyridine finds applications across various scientific domains:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems.
Medicine: Potential pharmaceutical applications.
Industry: Employed in the synthesis of specialized chemicals.
Mécanisme D'action
The precise mechanism by which 2,3,5-trichloro-6-ethylpyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While our compound is unique due to its specific chlorination pattern, it shares similarities with related chlorinated pyridines. Notable similar compounds include 2,3,5-trichloropyridine (a positional isomer) and 2,3,6-trichloro-5-methylpyridine .
Propriétés
Formule moléculaire |
C7H6Cl3N |
|---|---|
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-ethylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-2-6-4(8)3-5(9)7(10)11-6/h3H,2H2,1H3 |
Clé InChI |
BPZCVIVGSIDBRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



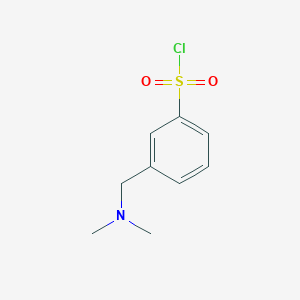
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
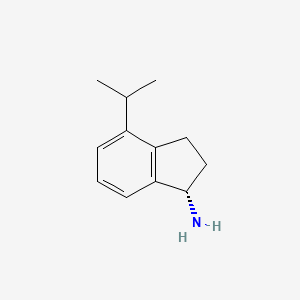
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)

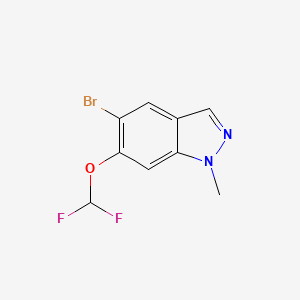
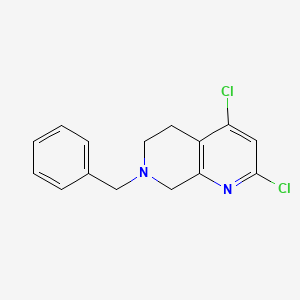
![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)
![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
